N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 4-sulfamoylbenzyl chloride with 2,1,3-benzothiadiazole-4-sulfonamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: This compound shares a similar sulfonamide group and has been studied for its potential as an anticancer agent.
2-Methyl-N-(4-sulfamoylphenyl)butyramide: Another sulfonamide derivative with applications in medicinal chemistry.
Uniqueness
N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its benzothiadiazole core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S3/c14-23(18,19)10-6-4-9(5-7-10)8-15-24(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-7,15H,8H2,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVAKIOEMRDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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